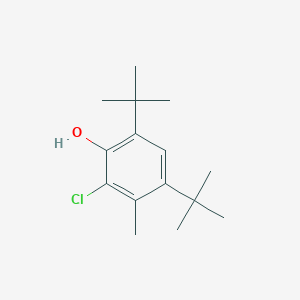
2-(4-Chloro-phenylthiomethyl)-4-methyl-2H-quinazolin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-phenylthiomethyl)-4-methyl-2H-quinazolin-3-ol is a synthetic organic compound that belongs to the quinazolinone class This compound is characterized by the presence of a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-phenylthiomethyl)-4-methyl-2H-quinazolin-3-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinazoline Core: The initial step involves the cyclization of anthranilic acid derivatives with formamide or its equivalents to form the quinazoline core.
Introduction of the 4-Chloro-phenylthiomethyl Group: This step involves the nucleophilic substitution reaction where a 4-chloro-phenylthiomethyl group is introduced using appropriate thiol reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
2-(4-Chloro-phenylthiomethyl)-4-methyl-2H-quinazolin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinazolinone derivatives.
Reduction: The compound can be reduced to form different quinazoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a biochemical probe for studying enzyme functions and interactions.
Medicine: Preliminary studies suggest its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: It can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 2-(4-Chloro-phenylthiomethyl)-4-methyl-2H-quinazolin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent.
類似化合物との比較
Similar Compounds
2-(4-Chloro-phenylthio)-4-methylquinazoline: Lacks the hydroxyl group at the 3-position.
4-Methyl-2H-quinazolin-3-ol: Lacks the 4-chloro-phenylthiomethyl group.
2-(4-Methylphenylthio)-4-methylquinazoline: Substitutes the chloro group with a methyl group.
Uniqueness
2-(4-Chloro-phenylthiomethyl)-4-methyl-2H-quinazolin-3-ol is unique due to the presence of both the 4-chloro-phenylthiomethyl group and the hydroxyl group at specific positions on the quinazoline core
特性
CAS番号 |
6327-43-1 |
|---|---|
分子式 |
C16H13ClN2OS |
分子量 |
316.8 g/mol |
IUPAC名 |
2-[(4-chlorophenyl)sulfanylmethyl]-4-methyl-3-oxidoquinazolin-3-ium |
InChI |
InChI=1S/C16H13ClN2OS/c1-11-14-4-2-3-5-15(14)18-16(19(11)20)10-21-13-8-6-12(17)7-9-13/h2-9H,10H2,1H3 |
InChIキー |
MFNGIERHPDNELB-UHFFFAOYSA-N |
正規SMILES |
CC1=[N+](C(=NC2=CC=CC=C12)CSC3=CC=C(C=C3)Cl)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


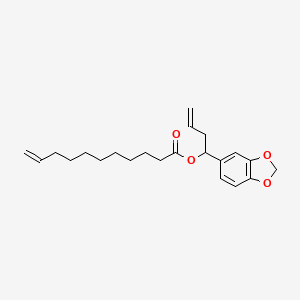
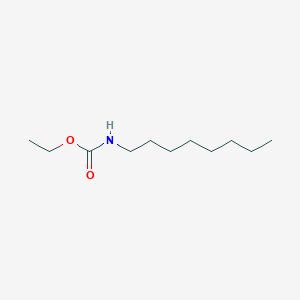
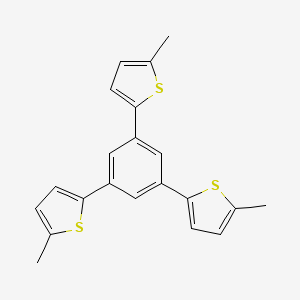

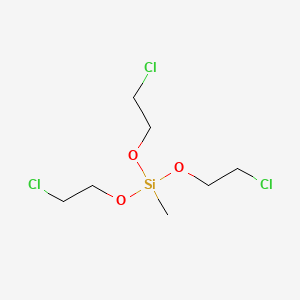

![2-(2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-yl)ethanol](/img/structure/B14721380.png)
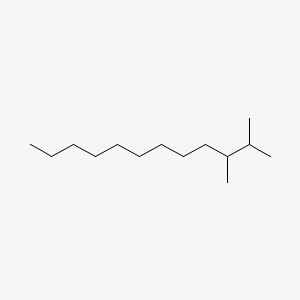
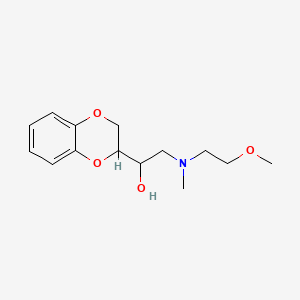

![1-[2-(Propan-2-yloxy)propoxy]propan-2-ol](/img/structure/B14721417.png)
![4-Amino-3-bromo-1,5,6,7-tetrahydro-2h-cyclopenta[b]pyridin-2-one](/img/structure/B14721418.png)
